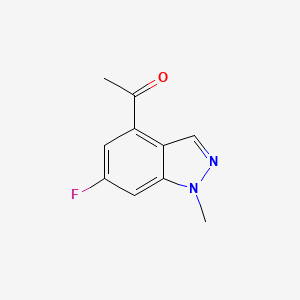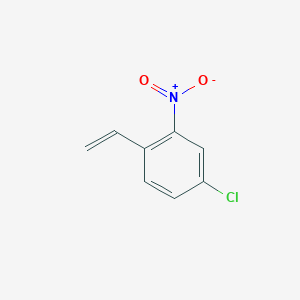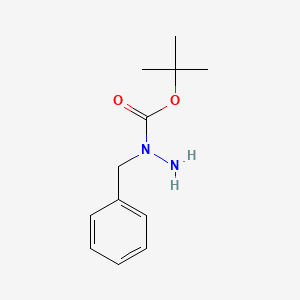
N-benzyl(tert-butoxy)carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl(tert-butoxy)carbohydrazide is an organic compound that features a benzyl group and a tert-butoxycarbonyl (Boc) protecting group attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-benzyl(tert-butoxy)carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of benzylhydrazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically proceeds as follows:
Step 1: Benzylhydrazine is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Di-tert-butyl dicarbonate is added to the solution.
Step 3: A base, such as triethylamine, is introduced to facilitate the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours until completion.
Step 5: The product is isolated through standard purification techniques, such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Hydrazones and other oxidized derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl(tert-butoxy)carbohydrazide finds applications in several scientific research fields:
Chemistry: Used as a protecting group for hydrazine derivatives in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-benzyl(tert-butoxy)carbohydrazide primarily involves its role as a protecting group. The Boc group protects the hydrazine moiety during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free hydrazine for further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
1-Benzylhydrazine: Lacks the Boc protecting group, making it more reactive.
1-tert-Butoxycarbonylhydrazine: Lacks the benzyl group, offering different reactivity and applications.
Benzylhydrazones: Formed by the reaction of benzylhydrazine with carbonyl compounds.
Uniqueness: N-benzyl(tert-butoxy)carbohydrazide is unique due to the presence of both the benzyl and Boc groups, providing a balance of reactivity and protection. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
tert-butyl N-amino-N-benzylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(13)9-10-7-5-4-6-8-10/h4-8H,9,13H2,1-3H3 |
Clave InChI |
XINVEYSHJUWQDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


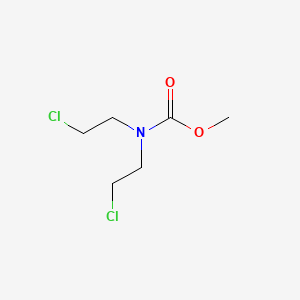

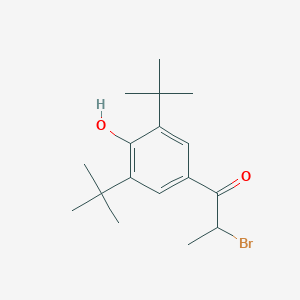
![Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate](/img/structure/B8707666.png)
![1-[Ethoxy(isothiocyanato)phosphoryl]oxyethane](/img/structure/B8707672.png)
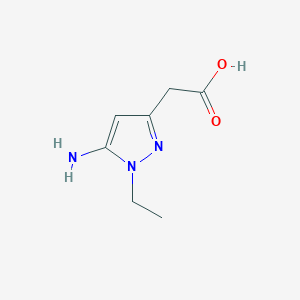
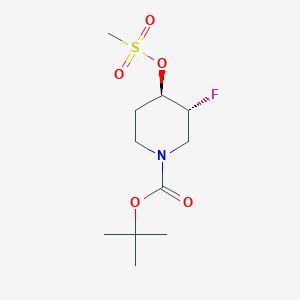
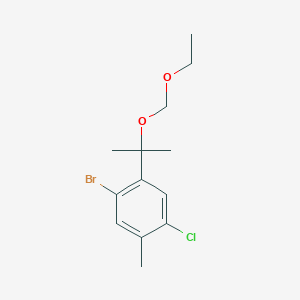
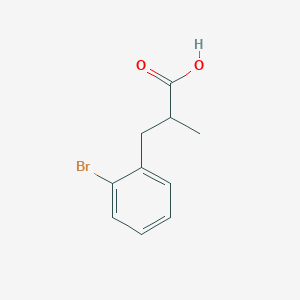
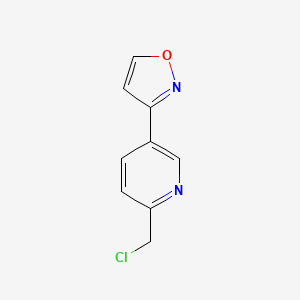
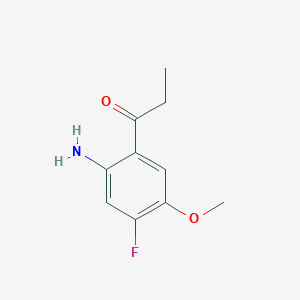
![4-{2-[(2-Phenylethyl)(propyl)amino]ethyl}benzene-1,2-diol](/img/structure/B8707715.png)
